5-苯基噁唑-2-醇

描述

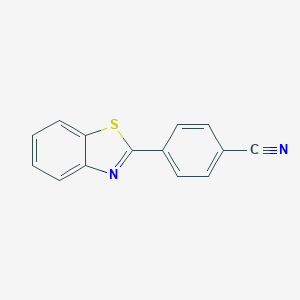

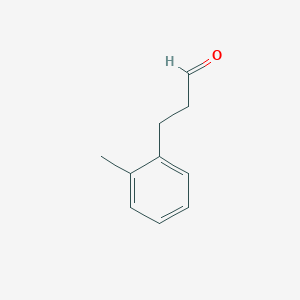

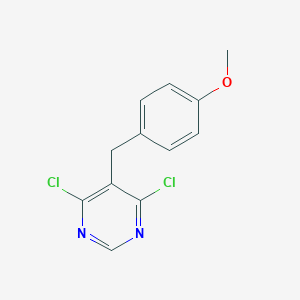

5-Phenyloxazol-2-OL is a chemical compound that belongs to the oxazole class, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The phenyl group attached to the oxazole ring suggests that this compound may exhibit interesting chemical and physical properties, potentially making it useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of oxazole derivatives, including those with a phenyl group, often involves the use of versatile templates such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one. This compound has been utilized to create a variety of 2-phenyl-3,4-substituted oxazoles through nucleophilic ring-opening followed by cyclization in the presence of silver carbonate . Another approach involves the ring opening of the same template with primary amines, leading to the formation of imidazol-5-(4H)-ones and other heterocyclic scaffolds . These methods highlight the synthetic versatility of oxazole derivatives and their potential for generating diverse chemical structures.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For instance, the structure of 5-phenyl-2-oxazolyl isocyanate dimer has been determined, revealing a lack of hydrogen bonding within the crystal and a significant van der Waals interaction between the oxazolotriazine moiety and neighboring benzene rings . This suggests that 5-Phenyloxazol-2-OL and its derivatives may exhibit unique structural features that could influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Oxazole compounds can participate in various chemical reactions, including photodimerization, as demonstrated by related benzoxazole derivatives . The presence of substituents on the phenyl ring can influence the reactivity and selectivity of these reactions. For example, electron-donating groups can decrease the reaction speed of photodimerization . Such reactivity patterns are important for understanding the chemical behavior of 5-Phenyloxazol-2-OL derivatives and for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. Computational studies, including HOMO-LUMO analysis and NBO analysis, can provide insights into the stability and electronic properties of these compounds . For instance, the high first hyperpolarizability of certain benzoxazole derivatives suggests their suitability for nonlinear optical (NLO) studies . Additionally, the antimicrobial properties of some 5-methyl-2-(p-substituted phenyl)benzoxazoles have been reported, indicating a broad spectrum of antibacterial activity . These findings are relevant for the potential applications of 5-Phenyloxazol-2-OL in medicinal chemistry and materials science.

科学研究应用

合成模板

- 4-双(甲硫基)亚甲基-2-苯基噁唑-5-酮,与5-苯基噁唑-2-醇密切相关,已被确认为合成各种2-苯基-4,5-官能化噁唑的多功能模板。这些化合物通过亲核环开启和随后的环化形成,展示了该化合物在合成有机化学中的实用性 (Misra & Ila, 2010)。

双官能化合物的合成

- 报道了含有各种羟基烷基基团的5-苯基噁唑衍生物的合成。这些双官能化合物,包含醛基或羧基功能,突显了5-苯基噁唑-2-醇在生成结构多样分子中的适应性 (Couture et al., 2002)。

光收集和生物应用

- 已研究了5-苯基噁唑-2-醇衍生物在光收集和作为拓扑异构酶II酶抑制剂分子的潜力。这表明它们在能源相关应用和作为药物发现中的引导化合物中的重要性 (Mary et al., 2019)。

抗白三烯治疗

- 已探索了5-苯基噁唑-2-醇衍生物在开发强效5-LO抑制剂中的作用,5-LO是炎症性疾病和过敏反应中的关键酶。这项研究强调了该化合物在药物化学中的相关性 (Lill et al., 2015)。

VEGFR2激酶抑制

- 已确认2-苯胺基-5-苯基噁唑衍生物作为VEGFR2激酶抑制剂,展示了它们在癌症研究和药物开发中的实用性 (Harris et al., 2005)。

腺苷酸环化酶调节

- 5-苯基噁唑已显示出在家蚕幼虫中调节腺苷酸环化酶的能力,表明它们在药理学研究和昆虫生物化学中的潜在用途 (Khan et al., 2003)。

辐射检测

- 已开发了用于电离辐射检测的5-苯基噁唑-2-醇衍生物,突显了它们在材料科学和环境监测领域的应用 (Seliman et al., 2015)。

未来方向

The five-membered heterocyclic oxazole group, which is present in 5-Phenyloxazol-2-OL, plays an important role in drug discovery . Oxazolones present a wide range of biological activities . Therefore, future research could focus on exploring the potential applications of 5-Phenyloxazol-2-OL in various fields such as pharmaceuticals, materials science, and catalysis.

属性

IUPAC Name |

5-phenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKBLLMGKYDQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937921 | |

| Record name | 5-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyloxazol-2-OL | |

CAS RN |

17107-25-4 | |

| Record name | 4-Oxazolin-2-one, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。